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molecular formula C11H9NO3 B1281353 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 67984-94-5

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B1281353
M. Wt: 203.19 g/mol
InChI Key: DFNCYDFCUVAFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334236B2

Procedure details

2.4 g (10.4 mmol) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate was dissolved in 1,4-dioxane (50 mL), and 0.65 g (15 mmol) of lithium hydroxide monohydrate and 10 mL of water were added to the solution at room temperature. The resulting mixture was stirred for 24 hours at room temperature. The reaction mixture was poured into an aqueous solution of sodium hydrogen carbonate, and the mixture was washed with ethyl acetate. The aqueous phase was acidified with citric acid, and then the mixture was extracted with chloroform. The organic phase was washed with water, dried, and concentrated. The residue thus obtained was washed with ethyl acetate, and thus 2.02 g (yield: 96%) of the title compound was obtained as light yellow crystals.
Name
ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([O:14]CC)=[O:13])[C:3]1=[O:17].O.[OH-].[Li+].O.C(=O)([O-])O.[Na+]>O1CCOCC1>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([OH:14])=[O:13])[C:3]1=[O:17] |f:1.2.3,5.6|

Inputs

Step One
Name
ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Quantity
2.4 g
Type
reactant
Smiles
CN1C(C(=CC2=CC=CC=C12)C(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.65 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C(C(=CC2=CC=CC=C12)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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